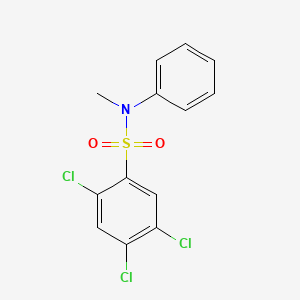![molecular formula C36H34N4O5 B4617878 N-[3-(N-{[2-(4-乙氧基苯基)-6-甲基-4-喹啉基]羰基}乙烷腙酰)苯基]-3,4-二甲氧基苯甲酰胺](/img/structure/B4617878.png)
N-[3-(N-{[2-(4-乙氧基苯基)-6-甲基-4-喹啉基]羰基}乙烷腙酰)苯基]-3,4-二甲氧基苯甲酰胺
描述
Synthesis Analysis
The synthesis of complex quinoline derivatives often involves multiple steps, starting from readily available materials. For instance, Bänziger et al. (2000) describe a practical approach for synthesizing octahydrobenzo[g]quinolines, which are key intermediates for pharmaceutically active compounds, utilizing 1,6-dimethoxynaphthalene and ethoxymethylenecyanoacetic acid ethyl ester as starting materials. The synthesis includes reactions such as hydrogenation, Birch reduction, and cyclization to achieve the desired structure in a scalable manner (Bänziger, J. Cercus, W. Stampfer, & U. Sunay, 2000).
Molecular Structure Analysis
Karabulut et al. (2014) investigated the molecular structure of a related benzamide compound through X-ray diffraction and DFT calculations, revealing the influence of intermolecular interactions on the molecular geometry, including bond lengths, bond angles, and dihedral angles. This analysis underscores the importance of considering such interactions in understanding the structure of complex organic molecules (Karabulut, H. Namli, R. Kurtaran, L. Yıldırım, & J. Leszczynski, 2014).
Chemical Reactions and Properties
Chemical reactions involving quinoline derivatives can lead to the formation of various heterocyclic structures. For example, the reaction of ethyl 3-ethoxymethylene-2,4-dioxovalerate with 2-aminobenzamide and 2-aminothiophenol can produce pyrrolo[1,2-a]quinazoline and pyrrolo[1,2-a]benzothiazoline derivatives, showcasing the versatility of quinoline compounds in synthesizing novel heterocyclic molecules (Kurihara, T. Tani, S. Maeyama, & Y. Sakamoto, 1980).
Physical Properties Analysis
The physical properties of quinoline derivatives, including melting points, solubility, and crystalline structure, are crucial for their application in chemical synthesis and drug design. The detailed crystal and solution structures of certain quinoline-based compounds have been studied to understand their self-assembly behavior and the modulation of tin coordination geometry, which is pivotal for their reactivity and stability in various environments (Baul, A. Mizar, Anup Paul, G. Ruisi, R. Willem, M. Biesemans, & A. Linden, 2009).
科学研究应用
合成和化学性质
- 新型喹啉-4-酮合成:对新型喹啉-4-酮的精神和神经活性特性的研究提供了合成方法和药理潜力的见解,表明了开发具有特定作用(如镇静或抗焦虑作用)的精神活性化合物的一个感兴趣的领域 (Podolsky, Shtrygol’, & Zubkov, 2017).
- 大规模合成:对八氢苯并[喹啉高效大规模合成的研究证明了合成复杂喹啉衍生物的工业可行性,突出了可能应用于合成您感兴趣的化合物的各种方法 (Bänziger, Cercus, Stampfer, & Sunay, 2000).
潜在应用
- 抗分枝杆菌活性:苯并吡唑并[喹啉二酮的微波辅助合成揭示了它们对分枝杆菌属的疗效,表明喹啉衍生物可以被探索用于抗菌应用 (Quiroga, Díaz, Bueno, Insuasty, Abonía, Ortíz, Nogueras, & Cobo, 2014).
- 抗氧化活性:对氨基取代苯甲酰胺(与喹啉衍生物共享核心结构基序)的电化学研究表明它们具有作为抗氧化剂的潜力,强调了电化学性质在评估自由基清除活性中的重要性 (Jovanović, Miličević, Jadreško, & Hranjec, 2020).
方法学见解
- 放射合成技术:喹啉-2(1H)-酮衍生物的碳-14放射合成技术的发展提供了一种方法学方法,该方法可以适用于标记和追踪类似化合物的代谢,促进药代动力学和药效学研究 (Kitson, Jones, Watters, Chan, & Madge, 2010).
结构和催化研究
- 钳状配体催化剂开发:对用于酮还原的钳状2-氨基甲基苯并[喹啉钌催化剂的研究展示了喹啉衍生物在催化中的应用,指出了它们在合成有机化学中的用途和在新型催化过程中的潜在作用 (Facchetti, Jurčík, Baldino, Giboulot, Nedden, Zanotti-gerosa, Blackaby, Bryan, Boogaard, McLaren, Moya, Reynolds, Sandham, Martinuzzi, & Baratta, 2016).
属性
IUPAC Name |
N-[(E)-1-[3-[(3,4-dimethoxybenzoyl)amino]phenyl]ethylideneamino]-2-(4-ethoxyphenyl)-6-methylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H34N4O5/c1-6-45-28-14-11-24(12-15-28)32-21-30(29-18-22(2)10-16-31(29)38-32)36(42)40-39-23(3)25-8-7-9-27(19-25)37-35(41)26-13-17-33(43-4)34(20-26)44-5/h7-21H,6H2,1-5H3,(H,37,41)(H,40,42)/b39-23+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZXITZYXDGTNFT-JRZNSJKLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)NN=C(C)C4=CC(=CC=C4)NC(=O)C5=CC(=C(C=C5)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)N/N=C(\C)/C4=CC(=CC=C4)NC(=O)C5=CC(=C(C=C5)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H34N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
602.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-1,3-benzothiazol-2-yl-2-{[4-ethyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4617818.png)
![N-[3-(2-pyrimidinyloxy)benzyl]-2-butanamine hydrochloride](/img/structure/B4617827.png)




![4-[5-({[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}thio)-1H-tetrazol-1-yl]benzoic acid](/img/structure/B4617858.png)

![2-(5,7-dimethyl-2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-(4-methylphenyl)acetamide](/img/structure/B4617868.png)
![N-benzyl-2-{[5-(5-bromo-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4617876.png)

![1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-isopropyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4617887.png)
![2-ethoxy-4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-chlorobenzoate](/img/structure/B4617897.png)